2-Methylfuro[2,3-d]pyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H7N3O/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3,(H2,8,9,10) |
InChI Key |
SWLRETYVXTUWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C=COC2=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylfuro 2,3 D Pyrimidin 4 Amine and Its Derivatives
Conventional Synthetic Routes to Furo[2,3-d]pyrimidine (B11772683) Cores
The traditional preparation of the furo[2,3-d]pyrimidine nucleus relies on well-established cyclization and annulation reactions that form the fused heterocyclic system.
A predominant method for forming the furo[2,3-d]pyrimidine core involves the cyclization of 2-aminofuran derivatives. researchgate.net This approach typically utilizes 2-aminofuran-3-carbonitriles as versatile starting materials. The pyrimidine (B1678525) ring is then annulated onto the furan (B31954) ring by reacting the aminonitrile with various one-carbon reagents. For instance, treatment with triethylorthoformate followed by reaction with a nitrogen source can yield the pyrimidine ring. researchgate.net Another common method involves heating the 2-aminofuran precursor with formamide (B127407) and acetic anhydride (B1165640). psu.edu
An alternative strategy is the [3+2] cyclization, where a three-atom component from a pyrimidine derivative reacts with a two-atom component to form the furan ring. An eco-friendly example of this is the reaction between pyrimidine-4,6-diol and various nitroolefins in water under catalyst-free conditions to yield furo[2,3-d]pyrimidine derivatives. researchgate.netresearchgate.net Cascade annulation reactions, which involve multiple bond-forming events in a single step, have also been developed for the efficient construction of similar fused pyrimidine systems. nih.gov
| Strategy | Reactants | Key Reagents/Conditions | Outcome |
| Pyrimidine Annulation | 2-Aminofuran-3-carbonitrile (B147697) | Triethylorthoformate, Acetic Anhydride | Forms imidate intermediate for pyrimidine ring closure. researchgate.net |
| Pyrimidine Annulation | 2-Aminofuran-3-carbonitrile | Formamide, Acetic Anhydride | Direct cyclization to form the 4-aminofuro[2,3-d]pyrimidine core. psu.edu |
| Furan Annulation ([3+2] Cyclization) | Pyrimidine-4,6-diol, Nitroolefins | Water, 90 °C, Catalyst-free | Forms the furo[2,3-d]pyrimidine core with substituents from the nitroolefin. researchgate.netresearchgate.net |
The success of these synthetic routes hinges on the preparation of key precursors and intermediates. For the most common route, the synthesis begins with the generation of 2-aminofuran-3-carbonitrile derivatives. These are often prepared by reacting an α-chloro ketone with malononitrile (B47326) in the presence of a base like sodium ethoxide. rsc.org
Once the 2-aminofuran precursor is obtained, it is converted into an intermediate suitable for pyrimidine ring closure. For example, reaction with triethylorthoformate or triethylorthoacetate produces the corresponding ethoxymethyleneimino or ethoxyethylideneimino intermediates (imidates). researchgate.net These activated intermediates are then primed to react with a nitrogen source, such as ammonia (B1221849) or an amine, to complete the pyrimidine ring formation. In other sequences, the 2-aminofuran is first converted to an N-formyl derivative, which then undergoes thermal cyclization to form the fused ring system. lookchem.com
Specific Synthesis of 2-Methylfuro[2,3-d]pyrimidin-4-amine
The synthesis of the target compound, this compound, requires specific strategies for introducing the 4-amino group and the 2-methyl group onto the furo[2,3-d]pyrimidine scaffold.
Cyclization of a 2-aminofuran precursor to form a furo[2,3-d]pyrimidin-4-one or 4-amine.
Conversion of the 4-oxo or 4-amino group into a good leaving group, most commonly a chloro group, using a chlorinating agent like phosphorus oxychloride (POCl₃). psu.eduimtm.cz
Displacement of the 4-chloro group with ammonia or an amine to yield the desired 4-aminofuro[2,3-d]pyrimidine derivative. psu.edu
This final amination step is a versatile and widely used method for producing a variety of N⁴-substituted furo[2,3-d]pyrimidin-4-amines. nih.gov The reaction is typically carried out by treating the 4-chloro intermediate with the desired amine in a suitable solvent such as ethanol (B145695) or isopropanol, often under reflux conditions. psu.edu
Table of Amination Precursors and Products
| Precursor | Reagent | Product |
|---|---|---|
| 4-Chlorofuro[2,3-d]pyrimidine | Aliphatic or Aromatic Amines | N⁴-Substituted furo[2,3-d]pyrimidin-4-amine (B60386) psu.edu |
The 2-methyl group is incorporated into the heterocyclic core during the pyrimidine ring formation step. This is achieved by using a reagent that provides the necessary two-carbon unit with a methyl substituent. When starting from a 2-aminofuran-3-carbonitrile precursor, cyclization with triethylorthoacetate (CH₃C(OEt)₃) in acetic anhydride leads to the formation of the 2-methyl substituted pyrimidine ring. researchgate.net Similarly, using acetic anhydride in formic acid can also facilitate the cyclization to introduce the methyl group at the 2-position. psu.edu This contrasts with the use of triethylorthoformate, which results in a hydrogen at the C2 position.
Advanced Synthetic Approaches
Modern synthetic chemistry has introduced more efficient methods for the preparation of furo[2,3-d]pyrimidines, often improving yields, reducing reaction times, and simplifying purification.
One significant advancement is the use of microwave-assisted synthesis. A one-step procedure has been developed where a formamidine (B1211174) intermediate, derived from a 2-aminofuran, is reacted with an amine under microwave irradiation. This method efficiently accomplishes both the cyclization to form the pyrimidine ring and the incorporation of the amino group at the C4 position in a single, rapid step. lookchem.com
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, have also been applied. These reactions are highly atom-economical and can generate complex molecules like furo[2,3-d]pyrimidin-2,4(1H,3H)-diones in a single step from simple precursors. researchgate.net
Furthermore, the aza-Wittig reaction provides a powerful and mild method for constructing the pyrimidine ring. In this approach, an iminophosphorane derived from a furan precursor reacts with an isocyanate to form a carbodiimide (B86325) intermediate, which then cyclizes to efficiently yield the furo[2,3-d]pyrimidin-4(3H)-one core. informahealthcare.comresearchgate.netumich.edu
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Furo[2,3-d]pyrimidine |
| Pyrimidine-4,6-diol |
| 2-Aminofuran-3-carbonitrile |
| Triethylorthoformate |
| Acetic anhydride |
| Formamide |
| Triethylorthoacetate |
| Phosphorus oxychloride |
| Furo[2,3-d]pyrimidin-4-one |
| 4-Chlorofuro[2,3-d]pyrimidine |
| Furo[2,3-d]pyrimidin-2,4(1H,3H)-dione |
| Iminophosphorane |
| Isocyanate |
Ullmann Coupling and its Optimization for Aryl Derivatives
The Ullmann coupling reaction is a cornerstone in the synthesis of N-aryl derivatives of furo[2,3-d]pyrimidines. This copper-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. In the context of this compound synthesis, this reaction is pivotal for introducing aryl substituents at the 4-amino position.
The synthesis of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines has been successfully achieved through the Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with various aryl iodides. nih.gov Optimization of this reaction is critical to ensure high yields and purity. Key parameters that are often fine-tuned include the choice of copper catalyst, ligand, base, solvent, and reaction temperature.
For instance, the N-arylation of electron-deficient aromatic systems has been improved by employing pipecolinic acid as a ligand instead of L-proline, leading to higher yields. doi.org The reaction conditions for Ullmann coupling can be demanding, often requiring high temperatures. However, advancements have led to milder reaction conditions, sometimes even in aqueous media, which aligns with the principles of green chemistry. nih.gov
Below is a table summarizing the optimization of the Ullmann coupling reaction for a model substrate, showcasing the effect of different solvents on the yield.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMF | 100 | 30 | 26 |
| 2 | DMA | 100 | 30 | 34 |
| 3 | DMSO | 100 | 30 | 78 |
| Data derived from a study on a post-Ugi copper-catalyzed intramolecular Ullmann coupling. researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Intermediates
Nucleophilic aromatic substitution (SNAr) is another powerful tool for the synthesis of substituted furo[2,3-d]pyrimidines. This reaction involves the displacement of a leaving group, typically a halogen, from an aromatic ring by a nucleophile. In the synthesis of this compound derivatives, a common strategy is to start with a halogenated furo[2,3-d]pyrimidine intermediate.
The reactivity of halogenated pyrimidines towards nucleophilic substitution allows for the introduction of a wide array of functional groups. For example, 2,4-dichloropyrimidines can undergo regioselective substitution, enabling the synthesis of specifically substituted pyrimidine derivatives. researchgate.net The choice of solvent and reaction conditions can significantly influence the outcome of SNAr reactions. While traditional methods often require harsh conditions, modern protocols aim for milder and more environmentally friendly approaches. chemrxiv.org
The synthesis of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, a related class of compounds, has been achieved, demonstrating the versatility of SNAr reactions in building complex heterocyclic systems. nih.gov
Aza-Wittig Reactions in Furo[2,3-d]pyrimidine Synthesis
The aza-Wittig reaction is a valuable method for the construction of nitrogen-containing heterocycles. wikipedia.org This reaction involves the reaction of an iminophosphorane with a carbonyl compound to form an imine, often followed by an intramolecular cyclization to yield the desired heterocyclic ring system. mdpi.com
In the synthesis of furo[2,3-d]pyrimidines, the aza-Wittig reaction can be employed to construct the pyrimidine ring. For instance, carbodiimides, generated from aza-Wittig reactions of iminophosphoranes with isocyanates, can react with primary amines to form substituted pyrimidinones. researchgate.net This approach has been utilized in the synthesis of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. tandfonline.com The reaction offers a route to complex molecules and is driven by the formation of the stable triphenylphosphine (B44618) oxide byproduct. youtube.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact. rasayanjournal.co.in This includes the use of safer solvents, catalysts, and energy-efficient methods.
Solvent-Free and Catalytic Methods
Solvent-free reactions, or those conducted in green solvents like water, are highly desirable as they reduce volatile organic compound (VOC) emissions. nih.gov Several solvent-free methods have been developed for the synthesis of pyrimidine derivatives. rasayanjournal.co.in For instance, the synthesis of halogenated furo[2,3-d]pyrimidines has been reported under solvent-free conditions. researchgate.net These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of an acid or base. nih.gov The use of solid-supported catalysts can also simplify product purification and catalyst recycling.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.gov Microwave irradiation can lead to rapid heating, often resulting in significantly shorter reaction times and higher yields compared to conventional heating methods. nih.govresearchgate.net
This technology has been successfully applied to the synthesis of various pyrimidine derivatives, including fused systems like pyrazolo[3,4-d]pyrimidin-4-ones. rsc.org The synthesis of thieno[2,3-d]pyrimidin-4-one, a related heterocyclic core, has been efficiently achieved using microwave irradiation. researchgate.net The application of microwave technology aligns with green chemistry principles by reducing energy consumption and reaction times. researchgate.net
Stereoselective Synthesis of Chiral Analogs (If Applicable)
The introduction of chirality into drug molecules can have a profound impact on their biological activity. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of furo[2,3-d]pyrimidine derivatives, the presence of a chiral center, often in a substituent, can significantly influence their interaction with biological targets.
For example, a study on chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors found that the EGFR activity was highly dependent on the stereochemistry of a chiral 4-benzylamino group. nih.gov The most active inhibitor was substituted with (R)-1-phenylethylamine at the C-4 position. This highlights the importance of stereocontrol in the synthesis of biologically active furo[2,3-d]pyrimidine analogs. While specific methods for the direct asymmetric synthesis of the this compound core are not extensively detailed in the provided context, the synthesis of chiral analogs is achieved by incorporating chiral building blocks or through chiral resolution. The development of enantioselective hydrogenation methods for related boron-containing heteroarenes suggests potential future directions for the stereoselective synthesis of chiral furo[2,3-d]pyrimidine derivatives. chemrxiv.org
Chemical Reactivity and Derivatization Strategies of 2 Methylfuro 2,3 D Pyrimidin 4 Amine
Functional Group Transformations
The primary amino group at the C4 position of the pyrimidine (B1678525) ring is a key site for nucleophilic reactions. This allows for the introduction of a wide range of substituents, enabling the modulation of the compound's physicochemical and biological properties.
One of the most common modifications is N-alkylation . While direct N-alkylation of 2-methylfuro[2,3-d]pyrimidin-4-amine can be challenging due to the potential for reaction at multiple nitrogen atoms, synthetic strategies often involve the initial construction of the furo[2,3-d]pyrimidine (B11772683) core with a pre-functionalized side chain that is later converted to the desired amine.
However, derivatization of the 4-amino group is a widely employed strategy in the broader class of furo[2,3-d]pyrimidines. For instance, the synthesis of 5-(arylaminomethyl)furo[2,3-d]pyrimidine derivatives has been achieved through the Mitsunobu reaction, where a 5-hydroxymethylfuro[2,3-d]pyrimidine derivative reacts with N-sulphonylanilines. lmaleidykla.lt This highlights the reactivity of amino and hydroxyl groups attached to the furo[2,3-d]pyrimidine scaffold.
In a study focused on developing epidermal growth factor receptor (EGFR) inhibitors, a series of 6-aryl-furo[2,3-d]pyrimidin-4-amines were synthesized with various substitutions on the 4-amino group. nih.gov This research demonstrated that the introduction of chiral amines, such as (R)-1-phenylethylamine, at the C-4 position can significantly influence the biological activity. nih.gov
| Reagent/Condition | Product | Yield | Reference |
| (R)-1-phenylethylamine | 6-aryl-N-((R)-1-phenylethyl)furo[2,3-d]pyrimidin-4-amine | Not specified | nih.gov |
| N-sulphonylanilines (Mitsunobu reaction) | 5-(Arylaminomethyl)furo[2,3-d]pyrimidine derivatives | Not specified | lmaleidykla.lt |
This table is illustrative of the types of modifications at the 4-amine position within the broader furo[2,3-d]pyrimidine class, as direct N-alkylation examples for this compound were not explicitly detailed in the provided search results.
The furan (B31954) moiety of the this compound scaffold is susceptible to electrophilic substitution, although the reactivity is influenced by the electron-withdrawing nature of the fused pyrimidine ring. Synthetic strategies often involve the construction of the furo[2,3-d]pyrimidine ring system from a pre-substituted furan precursor.
For example, the synthesis of various 2,4-diamino-5-substituted-furo[2,3-d]pyrimidines has been reported as antifolates. nih.gov These syntheses typically start with a functionalized furan intermediate, which then undergoes cyclization to form the fused pyrimidine ring. This approach allows for the introduction of a variety of substituents at the 5-position of the furo[2,3-d]pyrimidine core.
Halogenation of the furo[2,3-d]pyrimidine scaffold provides a versatile handle for further functionalization through various cross-coupling reactions. The introduction of a halogen atom, typically at the 2- or 6-position, allows for the formation of carbon-carbon and carbon-heteroatom bonds.
While direct halogenation of this compound is not extensively documented in the provided search results, the synthesis of halogenated analogues such as 2-chlorofuro[2,3-d]pyrimidin-4-amine (B15228548) is known. pharmaffiliates.com These halogenated intermediates are valuable precursors for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. researchgate.net
For instance, in a related thieno[3,2-d]pyrimidine (B1254671) series, palladium-catalyzed cross-coupling reactions were successfully employed to introduce various substituents at the 6-position. researchgate.net This strategy is highly applicable to the furo[2,3-d]pyrimidine system for the synthesis of novel derivatives. The synthesized 3-iodo pyrazolo[1,5-a]pyrimidine (B1248293) has been transformed into other substituted pyrazolo[1,5-a]pyrimidines through cross-coupling reactions. nih.gov
| Reaction Type | Catalyst | Reactants | Product | Reference |
| Suzuki Coupling | Pd(OAc)2 | 3-iodo pyrazolo[1,5-a]pyrimidine, boronic acid | 3-aryl pyrazolo[1,5-a]pyrimidine | nih.gov |
| Sonogashira Coupling | Pd(OAc)2, DABCO | 3-iodo pyrazolo[1,5-a]pyrimidine, alkyne | 3-alkynyl pyrazolo[1,5-a]pyrimidine | nih.gov |
This table demonstrates the utility of halogenated heterocyclic systems in cross-coupling reactions, a strategy that can be applied to halogenated derivatives of this compound.
Scaffold Hybridization and Fused Ring System Formation
The inherent reactivity of the furo[2,3-d]pyrimidine system, particularly the amino and methyl groups, allows for condensation reactions with other heterocyclic building blocks to generate more complex molecular architectures. These reactions often involve the formation of a new fused ring system.
For example, the synthesis of furo[3,2-e] researchgate.netinformahealthcare.comnih.govtriazolo[1,5-c]pyrimidine derivatives has been achieved from furo[2,3-d]pyrimidine precursors. nih.govresearchgate.net This transformation typically involves the reaction of a 4-aminofuro[2,3-d]pyrimidine with a reagent that can provide the necessary atoms for the triazole ring, followed by cyclization.
The condensation of 2-aminofurans with various reagents to form furo[2,3-d]pyrimidines is a well-established synthetic route. researchgate.net This principle can be extended to the further elaboration of the this compound scaffold.
The this compound core can serve as a foundational structure for the construction of more elaborate fused pyrimidine systems. This can be achieved through various synthetic strategies, including intramolecular cyclizations and multi-component reactions.
The synthesis of fused tetracyclic benzo nih.govnih.govfuro[3,2-d]pyrimidin-4(3H)-ones has been reported, demonstrating the versatility of the furo[2,3-d]pyrimidine scaffold in building complex heterocyclic systems. informahealthcare.com Additionally, the synthesis of furo[2,3-d]pyrimidinone derivatives has been explored for their potential biological activities. researchgate.net
A general approach to constructing fused pyrimidine systems involves the reaction of a suitably functionalized furo[2,3-d]pyrimidine with a bifunctional reagent, leading to the formation of a new ring fused to the pyrimidine moiety.
| Starting Material | Reagent(s) | Fused System Formed | Reference |
| 2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | Triethylorthoformate, Semicarbazide HCl | Furo[2,3-d]pyrimidine | researchgate.net |
| Furo[2,3-d]pyrimidine derivative | Not specified | Furo[3,2-e] researchgate.netinformahealthcare.comnih.govtriazolo[1,5-c]pyrimidine | nih.gov |
This table provides examples of the construction of novel fused pyrimidine systems starting from or leading to the furo[2,3-d]pyrimidine core.
Bioisosteric Replacements at Key Positions
The primary sites for bioisosteric replacement on the this compound core include the 2-methyl group, the 4-amino group, and the furan ring oxygen. Additionally, substitution at the 5- and 6-positions of the furan ring can be explored to probe for additional binding pockets and enhance biological activity.
Table 1: Potential Bioisosteric Replacements for this compound
| Position | Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| 2 | Methyl (-CH₃) | -CF₃, -CH₂F, -CHF₂ | Modulate electronics and metabolic stability. |
| -NH₂, -OH | Introduce new hydrogen bonding interactions. | ||
| Cyclopropyl | Introduce conformational rigidity. | ||
| 4 | Amino (-NH₂) | -OH, -SH, -CH₃ | Alter hydrogen bonding capacity and basicity. |
| Substituted amines (-NHR) | Explore additional binding interactions and modulate lipophilicity. | ||
| Furan Oxygen | -O- | -S-, -Se-, -CH₂- | Modify ring electronics, geometry, and potential for hydrogen bonding. |
| 5 | -H | Halogens (F, Cl, Br), Alkyl, Aryl | Modulate lipophilicity, electronic properties, and explore steric tolerance. |
| 6 | -H | Halogens (F, Cl, Br), Alkyl, Aryl | Modulate lipophilicity, electronic properties, and explore steric tolerance. |
Research on related furo[2,3-d]pyrimidine and analogous heterocyclic systems has demonstrated the viability of these bioisosteric modifications. For instance, the replacement of the furan ring with a thiophene (B33073) or pyrrole (B145914) ring has been explored in similar scaffolds to alter the electronic nature and potential for π-stacking interactions with biological targets. researchgate.net Similarly, substitution at the 4-amino position with various substituted amines has been a common strategy to enhance potency and selectivity. nih.gov
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which is invaluable for structure-activity relationship (SAR) studies and the identification of new lead compounds. The this compound scaffold is well-suited for the application of combinatorial approaches due to the presence of multiple points for diversification.
A common strategy for the combinatorial generation of a library based on this scaffold would involve a multi-component reaction or a sequential synthesis on a solid support. A representative combinatorial strategy could start from a common precursor, such as a substituted furan, and build the pyrimidine ring in a stepwise fashion, allowing for the introduction of diversity at various positions.
For example, a library could be generated by reacting a diverse set of 2-amino-3-cyanofurans with different orthoesters to introduce variability at the 2-position of the resulting furo[2,3-d]pyrimidine. Subsequent nucleophilic aromatic substitution at the 4-position with a library of amines would further expand the chemical space.
Table 2: A Representative Combinatorial Library Design for this compound Analogs
| Scaffold Position | Building Block/Reagent | Diversity Elements (R-groups) |
| R¹ (at position 2) | Orthoesters (RC(OEt)₃) | -H, -Alkyl, -Aryl, -Heteroaryl |
| R² (at position 4) | Amines (R²NH₂) | -Alkyl, -Cycloalkyl, -Aryl, -Heteroaryl, -Functionalized alkyl chains |
| R³ (at position 5) | Substituted 2-aminofurans | -H, -Halogen, -Alkyl, -Aryl |
| R⁴ (at position 6) | Substituted 2-aminofurans | -H, -Halogen, -Alkyl, -Aryl |
Structure Activity Relationship Sar Studies of 2 Methylfuro 2,3 D Pyrimidin 4 Amine Analogs
Impact of Substitutions on Biological Activity
The biological activity of 2-Methylfuro[2,3-d]pyrimidin-4-amine analogs is highly dependent on the nature and position of various substituents on the heterocyclic core. Research has systematically explored modifications at the 2-position of the pyrimidine (B1678525) ring, the 4-amino group, and the furan (B31954) ring to elucidate their roles in modulating potency and selectivity.
The substituent at the 2-position of the furo[2,3-d]pyrimidine (B11772683) scaffold is a critical determinant of biological activity. While the parent compound features a methyl group, this position is a common site for chemical modification in SAR studies. The introduction of different groups at this position can significantly alter the compound's steric and electronic properties, thereby influencing its interaction with target enzymes.
Studies on related heterocyclic systems, such as thieno[2,3-d]pyrimidines, have shown that replacing aryl substituents at the 2-position with small alkyl groups, including methyl, ethyl, and 2-chloroethyl, is a key strategy for tuning anti-proliferative properties. researchgate.net In the furo[2,3-d]pyrimidine series, this position has been explored with a range of substituents, from small alkyl chains to larger aryl fragments. nih.gov For instance, the replacement of the methyl group with larger moieties like 2-thienyl has been observed in active AKT-1 kinase inhibitors, indicating that the 2-position can accommodate bulkier groups to achieve potent inhibition. mdpi.com The general findings suggest that the 2-position is a key site for introducing diversity to optimize target interactions and enhance pharmacological profiles. mdpi.com
The 4-amino group is a crucial functional moiety for the biological activity of many furo[2,3-d]pyrimidine derivatives, often acting as a key hydrogen bond donor to interact with amino acid residues in the hinge region of protein kinases. The significance of this group is underscored in studies of Epidermal Growth Factor Receptor (EGFR) inhibitors, where the activity was found to be highly dependent on the nature of the substituent on the 4-amino group. Current time information in Hyderabad, IN.
SAR studies have revealed that specific substitutions on this amine are necessary for high potency. For example, introducing a chiral 1-phenylethylamine (B125046) at the C-4 position resulted in potent EGFR inhibition, with the activity being stereospecific. Current time information in Hyderabad, IN. Molecular dynamics simulations suggest this is due to favorable cation-π interactions established by the substituent. Current time information in Hyderabad, IN. This highlights that both the presence of the amine and its specific substitution pattern are critical for creating precise, high-affinity interactions with the biological target. Modification of this position is a central strategy in the design of selective kinase inhibitors.
| Position | Substituent | Effect on Biological Activity (Example Target) | Reference |
| C-4 | Unsubstituted Amine (-NH₂) | Foundational for activity, acts as H-bond donor. | rsc.org |
| C-4 | Chiral (R)-1-phenylethylamine | Potent inhibition of EGFR, likely via cation-π interactions. | Current time information in Hyderabad, IN. |
| C-4 | Various Alkyl/Aryl Amines | Modulates potency and selectivity against different kinases. | Current time information in Hyderabad, IN. |
Research into dual inhibitors of Tie-2 and VEGFR2 kinases demonstrated that introducing a diarylurea moiety at the 5-position of the 4-amino-furo[2,3-d]pyrimidine core leads to a remarkable enhancement in activity. rsc.org Similarly, in the development of EGFR inhibitors, the introduction of an aryl group at the C-6 position was a key feature. Current time information in Hyderabad, IN. Further modification of this C-6 aryl group, for instance with a N,N-dimethyl-1,2-diamine group, yielded an inhibitor with potency equipotent to the drug Erlotinib. Current time information in Hyderabad, IN. These findings underscore the importance of the furan ring as a scaffold for positioning larger functional groups that can access and interact with specific pockets within the target's binding site.
| Position | Substituent Example | Effect on Biological Activity (Example Target) | Reference |
| C-5 | Diarylurea moiety | Markedly enhanced inhibitory activity against Tie-2 and VEGFR2. | rsc.org |
| C-6 | Aryl group | Essential for high-potency EGFR inhibition. | Current time information in Hyderabad, IN. |
| C-6 | Aryl with N,N-dimethyl-1,2-diamine | Resulted in an EGFR inhibitor with potency comparable to Erlotinib. | Current time information in Hyderabad, IN. |
| C-5 & C-6 | Methyl and 2-thienyl groups | Exhibited strong inhibitory activity as an AKT-1 kinase inhibitor. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is instrumental in understanding the specific physicochemical properties that drive activity and in designing new, more potent derivatives.
QSAR models are built using molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. These descriptors can be broadly categorized as topological, electronic, and geometrical. For pyrimidine derivatives, a wide range of descriptors are calculated to capture the structural information that influences their interaction with biological targets. researchgate.net
In a QSAR study of furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives as VEGFR-2 inhibitors, various physicochemical descriptors were calculated using software like DRAGON. researchgate.net These descriptors encode chemical information such as bond energy, molecular mass, electronic properties, and molecular shape into a numerical format suitable for statistical analysis. researchgate.net The goal is to select a set of independent descriptors that have a high correlation with the biological activity, thereby providing insight into the mechanism of action.
| Descriptor Type | Examples | Significance in QSAR | Reference |
| Topological | Molecular Connectivity Indices, Atom Counts | Describe the atomic arrangement and branching of the molecule. | |
| Electronic | HOMO/LUMO Energies, Partial Atomic Charges, Dipole Moment | Quantify the electronic aspects of the molecule, related to reactivity and intermolecular interactions. | , |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Describe the 3D shape and size of the molecule, which is critical for receptor fit. | |
| Physicochemical | LogP, Molar Refractivity, Polarizability | Relate to the molecule's hydrophobicity, size, and ability to participate in dispersion forces. |
Once relevant descriptors are identified, statistical methods are used to build a predictive QSAR model. Common techniques include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). researchgate.net MLR establishes a linear relationship between the descriptors and activity, while non-linear methods like ANN can capture more complex relationships. researchgate.net
For instance, in the study of pyrimidine derivatives as VEGFR-2 inhibitors, both MLR and ANN models were developed. The performance of these models was evaluated using statistical parameters such as the coefficient of determination (R²), which measures how well the model fits the data. The ANN model (R² = 0.998) showed superior predictive power compared to the MLR model (R² = 0.889), indicating that the relationship between the structure and activity was complex and non-linear. researchgate.net
Such validated QSAR models serve as powerful tools for virtual screening and rational drug design. They allow researchers to predict the biological activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency and guiding the optimization of lead structures. researchgate.net
Conformational Analysis and Bioactive Conformations
The three-dimensional arrangement of a molecule, or its conformation, is critical for its interaction with a biological target. For analogs of this compound, understanding the preferred spatial orientation is key to deciphering their mechanism of action and designing more potent derivatives. The bioactive conformation, the specific shape the molecule adopts when it binds to its target, is determined by the rotational freedom around its single bonds.
In a notable series of 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines, the bioactive conformation is largely dictated by three rotatable single bonds. nih.gov These are:
Bond a: The C-N bond connecting the pyrimidine ring to the 4-amino substituent.
Bond b: The N-C bond of the N-aryl group.
Bond c: The C-O bond of a methoxy (B1213986) group on the aryl substituent. nih.gov
Researchers have found that systematically restricting the rotation of these bonds can lead to more potent compounds, indicating that a specific, conformationally constrained arrangement is favorable for biological activity. nih.gov This suggests that the bioactive conformations required for dual inhibition of different targets, such as receptor tyrosine kinases (RTKs) and tubulin, can be distinct. nih.gov
Molecular modeling and docking studies provide significant insights into these bioactive conformations. For example, when a potent analog was docked into the ATP binding site of VEGFR2, the furo[2,3-d]pyrimidine scaffold was observed to orient itself parallel to the hinge region of the kinase. nih.gov This orientation is stabilized by a crucial hydrogen bond formed between the N1 nitrogen of the pyrimidine ring and the backbone NH of a cysteine residue (Cys917) in the hinge region. nih.gov Additional stability is conferred by hydrophobic interactions with surrounding amino acid residues like Leu838 and Leu1033. nih.gov Similarly, in the colchicine (B1669291) binding site of tubulin, the furo[2,3-d]pyrimidine core also adopts a specific orientation to maximize favorable interactions. nih.gov
Furthermore, the stereochemistry of substituents can be a determining factor for the bioactive conformation. In a series of chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines designed as Epidermal Growth Factor Receptor (EGFR) inhibitors, the activity was found to be highly dependent on the correct stereochemistry of a chiral 4-benzylamino group. nih.gov Molecular dynamics simulations suggested that this stereochemical preference is due to the formation of favorable cation-π interactions within the EGFR binding site. nih.gov The use of X-ray crystallography has also been pivotal, providing definitive evidence of the bioactive conformation and rationalizing the high potency of certain dual inhibitors of Tie-2 and VEGFR2 kinases. nih.gov
Table 1: Key Interactions and Conformational Features of Furo[2,3-d]pyrimidine Analogs
Lead Optimization Strategies Based on SAR Insights
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing the insights needed to transform a lead compound into a drug candidate with improved efficacy and selectivity. For the this compound scaffold, several lead optimization strategies have been successfully employed based on detailed SAR analyses.
A primary strategy involves conformational restriction . As discussed previously, the flexibility of the 4-amino substituent allows the molecule to adopt multiple conformations. By sequentially restricting the key rotatable bonds, researchers have successfully explored the specific bioactive conformation required for activity against targets like RTKs and microtubule assembly. nih.gov This approach not only helps to define the optimal shape for binding but also can increase potency by reducing the entropic penalty of binding. For instance, constraining the flexible bonds in a lead compound led to an analog that was 20-fold more potent for EGFR inhibition and 5-fold more potent for tubulin inhibition. nih.gov
Another key optimization strategy focuses on modifying substituents at various positions of the furo[2,3-d]pyrimidine core to enhance interactions with the target protein. SAR studies have identified several "hot spots" on the scaffold where modifications can significantly impact biological activity:
The 4-Amino Group: This position is critical for activity. The introduction of a chiral (R)-1-phenylethylamine at C-4 was found to be crucial for high EGFR inhibitory activity, demonstrating the importance of stereochemistry at this position. nih.gov
The 5-Position: The addition of a diarylurea moiety at this position led to a remarkable enhancement in activity against both Tie-2 and VEGFR2 receptor tyrosine kinases. nih.gov This highlights the potential for large substituents at this position to access and occupy additional binding pockets.
The 6-Position: Modification of the 6-aryl function has also been explored as a viable strategy for developing new EGFR antagonists. nih.gov
A third strategy is the pursuit of dual-target inhibitors . By understanding the SAR for different targets, medicinal chemists can design single molecules that inhibit multiple nodes in a disease pathway. For the furo[2,3-d]pyrimidine class, this has been demonstrated in the development of dual Tie-2/VEGFR2 inhibitors and dual RTK/tubulin inhibitors. nih.govnih.gov This strategy requires a careful balancing of the structural features needed for affinity at both targets, as the optimal conformation for each may differ. nih.gov
Finally, optimization often involves installing functional groups that can act as hydrogen bond donors or acceptors to engage with key residues in the kinase hinge region. The furo[2,3-d]pyrimidine core itself serves as a stable anchor, with its N1 nitrogen atom frequently forming a critical hydrogen bond with the backbone of the hinge region, a common feature for many kinase inhibitors. nih.gov Optimization strategies often focus on maintaining this core interaction while adding substituents that form additional favorable contacts. nih.gov
Table 2: Summary of Lead Optimization Strategies and Outcomes
Biological Activity and Molecular Mechanisms of 2 Methylfuro 2,3 D Pyrimidin 4 Amine
Pre-clinical In Vitro Evaluation of Biological Activities
Enzyme Inhibition Studies
Kinase Inhibition (e.g., EGFR, VEGFR-2, PDGFR-β, PI3K)
There is no specific information available in the reviewed literature regarding the inhibitory activity of 2-Methylfuro[2,3-d]pyrimidin-4-amine against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), or Phosphoinositide 3-kinase (PI3K). While other heterocyclic scaffolds like pyrrolo[2,3-d]pyrimidines have been investigated as EGFR and VEGFR inhibitors, these findings cannot be extrapolated to the specific furo[2,3-d]pyrimidine (B11772683) derivative . snv63.runih.govresearchgate.net Some complex derivatives of 4-amino-furo[2,3-d]pyrimidines have shown activity as dual inhibitors of Tie-2 and VEGFR2, and others have been investigated as PI3K/AKT dual inhibitors, but these molecules are structurally different from this compound. nih.govnih.gov
Antifolate Activity (e.g., DHFR, TS)
No studies were found that evaluated the antifolate activity of this compound as an inhibitor of Dihydrofolate Reductase (DHFR) or Thymidylate Synthase (TS). Research in this area has been conducted on related compounds, specifically 2,4-diamino-5-methyl-furo[2,3-d]pyrimidine derivatives, which have shown potential as dual inhibitors of human DHFR and TS. nih.govdrugbank.com However, these compounds differ in their substitution at the 2, 4, and 5 positions, making the data inapplicable to this compound.
Other Relevant Enzyme Targets
No data is available on the activity of this compound against other specific enzyme targets.
Antimicrobial and Antiviral Properties
There is no available research detailing the antimicrobial or antiviral properties of this compound. While the broader pyrimidine (B1678525) class of compounds is known to possess a wide spectrum of biological activities, including antimicrobial and antiviral effects, and related scaffolds like pyrrolo[2,3-d]pyrimidines have been investigated for these properties, specific testing data for this compound has not been published. researchgate.netwjarr.commdpi.com
Cytotoxicity against Cancer Cell Lines (in vitro only, no human data)
Derivatives of the 5-methyl-furo[2,3-d]pyrimidine scaffold have demonstrated potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines in vitro. nih.gov One extensively studied derivative, an N-methyl analogue designated as compound 3 in research literature, has shown remarkable potency. nih.gov In an evaluation against the National Cancer Institute's (NCI) 60-cell line panel, this compound exhibited growth inhibition (GI50) values of less than 10 nM in 47 of the 57 cancer cell lines tested. nih.govnih.govfigshare.com Its antiproliferative activity against the MDA-MB-435 melanoma cell line was found to be approximately four times more potent than its parent lead compound. nih.gov
Other related derivatives have also shown significant activity. Furo[2,3-d]pyrimidine-based chalcone (B49325) derivatives, specifically compounds 5d and 5e , displayed potent anti-proliferative activity against the NCI 59 cell line panel, with mean GI50 values of 2.41 µM and 1.23 µM, respectively. rsc.org These compounds were particularly effective against the MCF-7 breast cancer cell line. rsc.org The cytotoxic effects of these compounds are largely attributed to their ability to interfere with critical cellular processes, such as microtubule dynamics and kinase signaling pathways. nih.govnih.gov
| Cancer Type | Cell Line | GI50 (nM) |
|---|---|---|
| Leukemia | CCRF-CEM | 1.5 |
| K-562 | 1.3 | |
| RPMI-8226 | 1.3 | |
| Non-Small Cell Lung | NCI-H460 | 1.1 |
| NCI-H522 | 1.7 | |
| HOP-92 | 1.5 | |
| Colon | HCT-116 | 1.4 |
| SW-620 | 1.4 | |
| CNS | SF-295 | 1.4 |
| SNB-75 | 1.6 | |
| Melanoma | LOX IMVI | 1.6 |
| UACC-62 | 1.6 | |
| Ovarian | OVCAR-3 | 1.7 |
| IGROV1 | 2.1 | |
| Renal | 786-0 | 1.6 |
| ACHN | 1.8 | |
| Prostate | PC-3 | 1.4 |
| DU-145 | 1.6 | |
| Breast | MCF7 | 2.1 |
| MDA-MB-231/ATCC | 1.6 |
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Two common mechanisms of MDR are the overexpression of the drug efflux pump P-glycoprotein (Pgp) and the expression of specific tubulin isotypes, such as βIII-tubulin, which can reduce the efficacy of microtubule-targeting drugs like paclitaxel. nih.gov Several 4-substituted-5-methyl-furo[2,3-d]pyrimidine derivatives have been shown to effectively circumvent these resistance mechanisms. nih.govnih.govfigshare.comresearchgate.net
Studies using isogenic cell line pairs have demonstrated that compounds such as 3 , 4 , and 6-9 maintain their cytotoxic potency in cells that overexpress Pgp or βIII-tubulin. nih.gov Their resistance ratio (Rr) values are approximately 1.0, indicating that they are not substrates for the Pgp efflux pump and that their activity is not compromised by the presence of βIII-tubulin. nih.gov This ability to overcome common resistance pathways makes these furo[2,3-d]pyrimidine derivatives promising candidates for treating cancers that have become refractory to conventional chemotherapies. nih.govmdpi.com
The primary cytotoxic effect of many furo[2,3-d]pyrimidine derivatives is the induction of apoptosis, or programmed cell death. As microtubule-targeting agents, they disrupt the formation and function of the mitotic spindle, leading to a prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis. mdpi.commdpi.com
While specific studies on the apoptotic pathways initiated by this compound derivatives are limited, research on structurally related pyrrolo[2,3-d]pyrimidine compounds provides insight into the likely mechanism. These related compounds have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov This pathway is characterized by a change in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Treatment with these agents leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of initiator caspase-9 and executioner caspase-3, which dismantle the cell. nih.gov
Pre-clinical In Vivo Efficacy in Animal Models
The in vitro cytotoxicity of furo[2,3-d]pyrimidine derivatives has translated to significant anti-tumor effects in pre-clinical animal models. nih.govnih.govnih.gov The potent microtubule-depolymerizing agent, compound 3 , was evaluated in a murine xenograft model using MDA-MB-435 melanoma cells. The study reported that the compound produced statistically significant antitumor effects. nih.govnih.gov
In a separate study, a different series of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines was assessed, and a lead compound from this series demonstrated in vivo efficacy in an A498 renal cancer xenograft model in mice. nih.gov Furthermore, the furo[2,3-d]pyrimidine-based chalcone derivative 5e was tested in a murine Ehrlich ascites carcinoma (EAC) solid tumor model and showed notable in vivo anticancer activity. rsc.org These findings in different tumor models underscore the potential of the furo[2,3-d]pyrimidine scaffold for in vivo anti-tumor efficacy.
Efficacy in pre-clinical animal models is typically assessed by measuring tumor growth inhibition over time. While the reviewed literature confirms significant tumor growth inhibition for furo[2,3-d]pyrimidine derivatives, detailed reports on the specific pharmacodynamic markers used to assess target engagement and biological response in these in vivo models are not extensively described. For microtubule-targeting agents, relevant pharmacodynamic markers would typically include an increased mitotic index in tumor tissue, often measured by staining for proteins like phospho-histone H3, which would confirm that the drug is engaging its target and inducing the expected cell cycle arrest in vivo.
In addition to direct cytotoxicity, some furo[2,3-d]pyrimidine derivatives exhibit anti-angiogenic properties, which can inhibit tumor growth by cutting off its blood supply. nih.govnih.gov Angiogenesis is a process heavily reliant on signaling through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Several furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the VEGFR-2 tyrosine kinase. nih.govnih.govlmaleidykla.lt
One study reported that several 5-methyl-N4-aryl-furo[2,3-d]pyrimidines inhibited VEGFR-2 kinase activity at levels comparable or superior to the established inhibitor sunitinib. nih.gov These compounds also showed high potency in the chick chorioallantoic membrane (CAM) assay, a common in vivo model for angiogenesis. nih.gov Another research effort specifically designed furo[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors, achieving nanomolar inhibitory concentrations and demonstrating significant suppression of invasion and migration in human umbilical vein endothelial cells (HUVECs). nih.gov
Molecular Mechanisms of Action
The primary molecular mechanism of action for the most potent cytotoxic derivatives of this compound is the disruption of microtubule dynamics. nih.gov These compounds function as microtubule destabilizing or depolymerizing agents. nih.gov They exert this effect by binding to tubulin, the protein subunit that polymerizes to form microtubules.
Molecular docking studies have shown that these compounds bind to the colchicine-binding site on β-tubulin, located at the interface between α- and β-tubulin heterodimers. nih.gov By occupying this site, the furo[2,3-d]pyrimidine molecule prevents the tubulin dimers from adopting the correct conformation for polymerization. nih.gov This leads to the inhibition of microtubule assembly and the depolymerization of existing microtubules. nih.govnih.gov The resulting disruption of the mitotic spindle prevents proper chromosome segregation during cell division, leading to mitotic arrest and subsequent apoptotic cell death. mdpi.com The inhibitory concentration (IC50) for tubulin assembly for several of these compounds is comparable to that of the well-known colchicine-site binding agent, combretastatin (B1194345) A-4. nih.govresearchgate.net
Receptor Binding and Ligand-Target Interactions
The biological effects of this compound are predicated on its ability to bind to specific molecular targets within the cell. The furo[2,3-d]pyrimidine scaffold is known to interact with the ATP-binding site of various kinases. This interaction is a key determinant of the compound's inhibitory activity.
Studies on structurally related furo[2,3-d]pyrimidine derivatives have provided insights into the potential binding modes of this compound. For instance, various furo[2,3-d]pyrimidin-4-amines have been shown to act as inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR), Tie-2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The amine at the C-4 position is often crucial for forming hydrogen bonds with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors.
Molecular modeling and structural biology studies on analogous compounds suggest that the furo[2,3-d]pyrimidine core orients itself within the hydrophobic pocket of the kinase active site. The methyl group at the 2-position of this compound likely contributes to the van der Waals interactions within this pocket, potentially enhancing binding affinity and selectivity for specific kinases over others.
Table 1: Kinase Inhibition Profile of Selected Furo[2,3-d]pyrimidine Derivatives This table presents data from studies on related furo[2,3-d]pyrimidine compounds to illustrate the potential targets of this compound.
| Compound Class | Target Kinase(s) | Reported Activity (IC50) |
|---|---|---|
| 6-aryl-furo[2,3-d]pyrimidin-4-amines | EGFR | Potent inhibition, equipotent to Erlotinib in some cases. |
| 4-amino-furo[2,3-d]pyrimidines | Tie-2, VEGFR2 | Dual inhibition with nM potency. |
| Substituted furo[2,3-d]-pyrimidin-4-amines | ACK1 | Potent and selective inhibition. |
| Furo[2,3-d]pyrimidine derivatives | PI3K/AKT | Dual inhibition with significant anticancer activity. |
Perturbation of Cellular Signaling Pathways
By binding to and inhibiting specific protein kinases, this compound can perturb the cellular signaling pathways that are often dysregulated in diseases such as cancer. Kinases are critical components of signaling cascades that control cell growth, proliferation, differentiation, and survival.
Research on the broader class of furo[2,3-d]pyrimidine derivatives has demonstrated their ability to modulate key signaling pathways. For example, inhibition of the PI3K/AKT/mTOR pathway by certain furo[2,3-d]pyrimidine compounds has been shown to significantly suppress tumor growth. This pathway is a central regulator of cellular metabolism, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.
Furthermore, the inhibition of receptor tyrosine kinases like EGFR and VEGFR2 by related compounds points to the potential of this compound to interfere with angiogenesis and tumor cell proliferation driven by growth factor signaling.
Cell Cycle Modulation (e.g., G2/M arrest)
A common consequence of inhibiting kinases involved in cell proliferation is the arrest of the cell cycle. This prevents cancer cells from dividing and can ultimately lead to apoptosis (programmed cell death).
Studies on various substituted furo[2,3-d]pyrimidine and related pyrrolo[2,3-d]pyrimidine derivatives have shown that these compounds can induce cell cycle arrest at different phases. For example, some derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, which is consistent with the disruption of microtubule dynamics or the inhibition of kinases that regulate mitotic entry. Other related compounds have been shown to induce a G1 phase arrest, often associated with the inhibition of cyclin-dependent kinases (CDKs). The specific phase of cell cycle arrest can depend on the particular kinase inhibited and the cellular context. For instance, a study on a series of novel furo[2,3-d]pyrimidine derivatives demonstrated a strong induction of cell cycle arrest at the G0–G1 phase in breast cancer cells.
Investigation of Downstream Biological Effects
The ultimate biological effects of this compound are the culmination of its interactions with molecular targets and the subsequent perturbation of signaling pathways. The primary downstream effect of many kinase inhibitors in the context of cancer is the induction of apoptosis.
By blocking pro-survival signaling pathways, furo[2,3-d]pyrimidine derivatives can shift the balance within the cell towards apoptosis. For example, inhibition of the PI3K/AKT pathway leads to the de-repression of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, thereby triggering the apoptotic cascade.
In addition to apoptosis, other downstream effects of related furo[2,3-d]pyrimidine compounds include the inhibition of cell migration and invasion, which are critical steps in tumor metastasis. As microtubule-targeting agents, some 4-substituted-5-methyl-furo[2,3-d]pyrimidines have shown potent microtubule depolymerizing activities, which can disrupt the cellular cytoskeleton and inhibit these processes.
Table 2: Summary of Biological Effects of Furo[2,3-d]pyrimidine Derivatives This table summarizes the observed biological effects of various furo[2,3-d]pyrimidine derivatives from preclinical studies, providing a framework for the potential effects of this compound.
| Biological Effect | Observed Mechanism(s) |
|---|---|
| Antiproliferative Activity | Inhibition of key kinases (e.g., EGFR, PI3K), leading to suppression of cell growth. |
| Induction of Apoptosis | Downregulation of pro-survival signaling pathways (e.g., PI3K/AKT). |
| Cell Cycle Arrest | Blockade at G0/G1 or G2/M phases of the cell cycle. |
| Anti-angiogenic Effects | Inhibition of receptor tyrosine kinases involved in blood vessel formation (e.g., VEGFR2). |
| Microtubule Depolymerization | Disruption of microtubule dynamics, leading to mitotic arrest. |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Molecular docking studies have been instrumental in identifying the potential binding modes of furo[2,3-d]pyrimidine derivatives within the active sites of various protein kinases, which are crucial targets in cancer therapy. These studies predict how the ligand, such as this compound, fits into the binding pocket of a receptor and estimates the strength of the interaction.
For instance, derivatives of the furo[2,3-d]pyrimidine scaffold have been docked into the ATP-binding site of several receptor tyrosine kinases (RTKs). In one study, a related compound, N-(2,4-dimethoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine, was docked into the ATP site of VEGFR-2. The modeling predicted that the furo[2,3-d]pyrimidine core orients parallel to the hinge region amino acids, occupying the adenine binding area. Similarly, docking studies of other analogs with Epidermal Growth Factor Receptor (EGFR) kinase have shown that the furo[2,3-d]pyrimidine scaffold can establish key interactions within the active site, suggesting a potential mechanism for its inhibitory activity. nih.gov
Studies on different furo[2,3-d]pyrimidine derivatives targeting the PI3K/AKT pathway also utilized molecular docking to predict binding patterns. These simulations revealed that the compounds could fit effectively within the binding sites of both PI3K and AKT-1, providing a rationale for their dual inhibitory activity. nih.govrsc.org The docking scores, which are a measure of binding affinity, often correlate with the experimentally observed inhibitory potency of these compounds.
Table 1: Predicted Binding Interactions of Furo[2,3-d]pyrimidine Derivatives with Target Proteins
| Compound Scaffold | Target Protein | Predicted Key Interactions | Reference |
|---|---|---|---|
| Furo[2,3-d]pyrimidine | VEGFR-2 | Hydrogen bond with Cys917 in the hinge region; hydrophobic interactions with Leu838 and Leu1033. | researchgate.net |
| Furo[2,3-d]pyrimidine | EGFR | Good binding and high matching with the target protein, including hydrogen bonds and hydrophobic interactions. | nih.gov |
| Furo[2,3-d]pyrimidine | PI3K / AKT-1 | Improved binding pattern with key amino acids in the respective binding sites. | nih.govrsc.org |
| Furo[2,3-d]pyrimidine | Tubulin (Colchicine site) | The compound occupies the colchicine (B1669291) binding site, interacting with key residues. | researchgate.net |
A detailed analysis of the interactions between the ligand and the protein is crucial for understanding the basis of molecular recognition. For the furo[2,3-d]pyrimidine scaffold, docking studies have elucidated specific interactions that contribute to the stability of the ligand-protein complex.
The most common and critical interactions observed are:
Hydrogen Bonds: The nitrogen atoms within the pyrimidine ring are frequently predicted to act as hydrogen bond acceptors. For example, the N1 nitrogen of a furo[2,3-d]pyrimidine derivative was shown to form a hydrogen bond with the backbone NH of Cys917 in the hinge region of VEGFR-2. researchgate.net This interaction is a hallmark of many kinase inhibitors and is crucial for anchoring the ligand in the ATP-binding pocket.
Hydrophobic Interactions: The fused furo-pyrimidine ring system and its substituents engage in hydrophobic interactions with nonpolar amino acid residues in the active site. In the case of VEGFR-2, interactions with residues such as Leu838 and Leu1033 help to stabilize the binding pose. researchgate.net
Cation-π Interactions: In some cases, favorable cation-π interactions have been identified through molecular dynamics simulations, contributing to the binding affinity. nih.gov
These detailed interaction analyses provide a structural hypothesis for the observed biological activity and guide the rational design of new, more potent inhibitors by modifying the chemical structure to enhance these key interactions.
Molecular Dynamics Simulations
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the physical movements of atoms and molecules over time.
MD simulations are employed to assess the stability of the docked pose of a ligand within the protein's active site. nih.govrsc.org By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains in its initial predicted binding mode or if it undergoes significant conformational changes.
A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and that the predicted binding mode is stable. For furo[2,3-d]pyrimidine derivatives complexed with kinases like PI3K, MD simulations have confirmed the stability of the docking poses, reinforcing the predictions made by the initial docking studies. nih.govrsc.org These simulations also provide insights into the conformational flexibility of the ligand itself, showing which parts of the molecule are rigid and which have more rotational freedom within the binding pocket.
MD simulations provide a deeper understanding of the dynamic nature of the interactions between the ligand and the receptor. While docking might identify a potential hydrogen bond, MD can reveal the persistence and strength of that bond over time. It can show how water molecules in the active site mediate interactions and how the protein itself might adjust its conformation to better accommodate the ligand (a phenomenon known as "induced fit").
Analysis of the simulation trajectories for furo[2,3-d]pyrimidine-protein complexes has helped to confirm that key hydrogen bonds and hydrophobic contacts predicted by docking are maintained throughout the simulation, highlighting their importance for stable binding. nih.govrsc.org This dynamic view is crucial for a comprehensive understanding of the molecular recognition process and for validating the binding hypotheses generated from static docking models.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net These methods provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's reactivity and interaction capabilities.
For furo[2,3-d]pyrimidine derivatives, DFT calculations have been used to determine various electronic properties: researchgate.netsemanticscholar.org
Molecular Geometry: Calculations can predict the most stable three-dimensional structure of the molecule by optimizing bond lengths, bond angles, and dihedral angles. researchgate.net
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its ability to participate in charge transfer interactions. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are valuable for predicting how the molecule will interact with other molecules, particularly the amino acid residues in a protein's active site. The nitrogen atoms of the pyrimidine ring, for example, typically appear as regions of negative electrostatic potential, making them likely sites for hydrogen bonding.
Table 2: Representative Quantum Chemical Properties for Fused Pyrimidine Scaffolds
| Property | Description | Relevance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Important for understanding charge-transfer interactions with the receptor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Important for understanding charge-transfer interactions with the receptor. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Helps predict non-covalent interactions, such as hydrogen bonding and electrostatic interactions. |
These quantum chemical insights complement the findings from molecular docking and dynamics simulations, providing a more complete picture of the physicochemical properties of this compound and its derivatives that govern their biological activity.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methylfuro 2,3 D Pyrimidin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1D, 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Methylfuro[2,3-d]pyrimidin-4-amine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the methyl group, the amine protons, and the protons on the furan (B31954) and pyrimidine (B1678525) rings. In a typical solvent like DMSO-d₆, the amine (NH₂) protons would likely appear as a broad singlet, while the methyl (CH₃) protons would present as a sharp singlet. The protons on the fused furan ring would appear as doublets, with their coupling constants providing information about their relative positions. rsc.org The chemical shifts for protons on the pyrimidine ring are typically observed further downfield. researchgate.netmdpi.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals would be expected for the methyl carbon, as well as for the individual carbons comprising the fused furo[2,3-d]pyrimidine (B11772683) core. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, carbons of the pyrimidine ring typically resonate at lower fields compared to those of the furan ring. mdpi.com
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY experiments would confirm the coupling between adjacent protons on the furan ring, while HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound in DMSO-d₆
| Atom | Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| H (Amine) | ¹H | 6.0 - 8.0 | Broad Singlet |
| H (Furan) | ¹H | 6.5 - 8.0 | Doublet |
| H (Furan) | ¹H | 6.5 - 8.0 | Doublet |
| H (Pyrimidine) | ¹H | 8.0 - 9.5 | Singlet |
| H (Methyl) | ¹H | 2.0 - 3.0 | Singlet |
| C (Methyl) | ¹³C | 15 - 25 | Quartet |
| C (Furan) | ¹³C | 100 - 120 | Doublet |
| C (Furan) | ¹³C | 140 - 155 | Singlet |
| C (Pyrimidine) | ¹³C | 150 - 170 | Singlet/Doublet |
Note: These are estimated ranges based on data from structurally related furo[2,3-d]pyrimidine compounds. rsc.orgmdpi.commdpi.com
Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable.
HRMS: This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. The theoretical exact mass of this compound (C₇H₇N₃O) can be calculated, and comparison with the experimentally determined mass from HRMS serves as a definitive confirmation of the compound's identity. imtm.cz
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This is useful for analyzing the compound in complex matrices. After separation by LC, the parent ion is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can be used for confirmation and quantification. This technique is crucial for metabolic studies and impurity profiling.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| Theoretical Exact Mass | 149.05891 Da |
| Expected [M+H]⁺ Ion (HRMS) | 150.0667 |
Note: The exact mass is a key parameter confirmed by HRMS. imtm.cz
Infrared (IR) Spectroscopy Methodologies
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The primary amine (N-H) group would typically show stretching vibrations in the region of 3100-3500 cm⁻¹. The C-H stretching of the methyl group and the aromatic rings would appear around 2850-3100 cm⁻¹. The "fingerprint region" (below 1650 cm⁻¹) would contain a series of complex bands corresponding to C=N and C=C stretching vibrations from the pyrimidine and furan rings, as well as C-N and C-O stretching vibrations. mdpi.commdpi.comresearchgate.net These bands are highly characteristic and contribute to the unique spectral signature of the molecule. imtm.cz
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Stretch | 3100 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Alkyl C-H (Methyl) | Stretch | 2850 - 3000 |
| C=N (Pyrimidine) | Stretch | 1600 - 1650 |
| C=C (Furan/Pyrimidine) | Stretch | 1450 - 1600 |
| C-O-C (Furan) | Stretch | 1050 - 1250 |
Note: These are typical frequency ranges for the specified functional groups. mdpi.commdpi.com
X-ray Crystallography for Structural Elucidation and Co-crystal Studies
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure.
Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it in mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is typically employed for pyrimidine derivatives. researchgate.net The purity of the compound can be quantified by measuring the area of its peak relative to the total area of all peaks in the chromatogram. HPLC has also been successfully used to separate isomers of related furo[2,3-d]pyrimidine compounds. nih.govnih.gov
Table 4: Typical HPLC Conditions for Analysis of Furo[2,3-d]pyrimidine Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with Acetonitrile/Water |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis (e.g., at 254 nm) |
| Column Temperature | Ambient to 60 °C |
Source: Adapted from methodologies for related pyrimidine compounds. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.govresearchgate.net Due to the polarity and potential for hydrogen bonding of the amine group, this compound may exhibit poor peak shape or thermal degradation during GC analysis. To overcome this, derivatization, such as silylation, can be employed to replace the active hydrogens on the amine group with more stable functional groups, thereby improving its chromatographic properties. iu.edu GC-MS is particularly useful for identifying volatile impurities and byproducts from the synthetic process.
Potential Therapeutic Applications of 2 Methylfuro 2,3 D Pyrimidin 4 Amine Pre Clinical/theoretical
Oncology (Pre-clinical Indications)
In the field of oncology, derivatives of the furo[2,3-d]pyrimidine (B11772683) scaffold have demonstrated significant potential as anticancer agents. researchgate.netinformahealthcare.com Research has focused on their ability to act as targeted therapeutic agents and to overcome mechanisms of drug resistance that plague current chemotherapy regimens. nih.gov
Targeted Therapy Development
The development of targeted therapies, which selectively act on molecular targets specific to cancer cells, is a cornerstone of modern oncology. Furo[2,3-d]pyrimidine derivatives have been extensively explored as inhibitors of various protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. researchgate.net
Kinase Inhibition: The furo[2,3-d]pyrimidine nucleus is structurally analogous to adenine, a key component of ATP, enabling these compounds to act as competitive inhibitors at the ATP-binding site of various kinases. nih.govrsc.org Pre-clinical studies have identified derivatives with inhibitory activity against a range of kinases, including:
Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors plays a critical role in cellular signaling. Furo[2,3-d]pyrimidine derivatives have been designed as inhibitors of RTKs such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor β (PDGFR-β). researchgate.netnih.gov Dual inhibition of both VEGFR-2 and PDGFR-β has been observed in some 2,4-diaminofuro[2,3-d]pyrimidine compounds. researchgate.net
PI3K/AKT Pathway: The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation. Novel furo[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of PI3K and AKT. nih.gov For instance, compound 10b in one study demonstrated potent inhibitory activity against PI3Kα, PI3Kβ, and AKT enzymes, with IC50 values of 0.175 µM, 0.071 µM, and 0.411 µM, respectively. nih.gov This compound showed strong antiproliferative activity against breast cancer cell lines. nih.gov
FLT3 Kinase: Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). researchgate.net Furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives have been identified as novel inhibitors of FLT3 with internal tandem duplication (FLT3-ITD), a common mutation. researchgate.netimtm.cz
Microtubule Targeting Agents: Microtubules are essential components of the cytoskeleton involved in mitosis, making them an effective target for anticancer drugs. nih.gov Certain 4-substituted 5-methyl-furo[2,3-d]pyrimidines have been shown to act as potent microtubule depolymerizing agents, disrupting tubulin assembly. nih.gov Their activity is comparable to established microtubule targeting agents like combretastatin (B1194345) A-4. nih.gov The N-methyl group on the amine at the 4-position was found to be important for this biological activity. nih.gov
The table below summarizes the antiproliferative activity of selected furo[2,3-d]pyrimidine derivatives against various cancer cell lines.
| Compound/Derivative | Target/Mechanism | Cancer Cell Line(s) | Activity (IC50 / GI50) |
| Ethyl 4-alkylamino-2-arylamino-6-methyl-furo[2,3-d]pyrimidine-5-carboxylate (5a ) | Cytotoxicity | A459 (Lung) | 0.8 µM |
| 4-Substituted 5-methyl-furo[2,3-d]pyrimidine (Compound 3 ) | Microtubule Depolymerization | MDA-MB-435 | Potent antiproliferative activity |
| Furo[2,3-d]pyrimidine derivative (10b ) | PI3Kα/β and AKT inhibitor | HS 578T (Breast) | GI50 = 1.51 µM |
| Furo[2,3-d]pyrimidinone analogue (4a ) | Cytotoxicity | HepG2 (Liver) | IC50 = 0.70 µM |
Overcoming Drug Resistance Mechanisms
A significant challenge in cancer therapy is the development of drug resistance. The furo[2,3-d]pyrimidine scaffold offers a promising avenue for developing agents that can bypass these resistance mechanisms.
Circumventing Efflux Pumps: One common resistance mechanism is the overexpression of drug efflux pumps like P-glycoprotein (Pgp), which actively remove chemotherapeutic agents from the cancer cell. Studies have shown that certain 4-substituted 5-methyl-furo[2,3-d]pyrimidines can circumvent Pgp-mediated drug resistance. nih.gov
Activity Against Resistant Tubulin Isotypes: Resistance to taxane-based microtubule stabilizers can arise from the expression of specific tubulin isotypes, such as βIII-tubulin. Furo[2,3-d]pyrimidine-based microtubule depolymerizers have been shown to be effective against cancer cells with this resistance mechanism. nih.gov
Targeting Resistant Kinase Mutants: The development of second- and third-generation kinase inhibitors is often driven by the need to overcome resistance caused by mutations in the target kinase. For example, research into FLT3 inhibitors focuses on developing compounds active against mutations that confer resistance to first-generation drugs. researchgate.netimtm.cz Similarly, pyrimidine-based inhibitors have been developed to target EGFR triple mutant cell lines that are resistant to existing therapies. mdpi.com
Infectious Diseases (Pre-clinical Indications)
The structural similarity of the furo[2,3-d]pyrimidine core to endogenous purines also makes it a valuable scaffold for developing agents against infectious diseases. researchgate.net The disruption of purine (B94841) metabolism and nucleic acid synthesis is a proven strategy for inhibiting the replication of pathogenic microorganisms.
Antibacterial Agents
Several studies have highlighted the potential of furo[2,3-d]pyrimidine derivatives and related heterocyclic systems as antibacterial agents. researchgate.netwjarr.com Their mechanism of action can involve the inhibition of essential bacterial enzymes. For instance, as antifolates, they can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria. researchgate.net
Structurally related thieno[2,3-d]pyrimidinediones have demonstrated significant antibacterial activity, particularly against multi-drug resistant Gram-positive bacteria. nih.gov Two compounds in a study showed potent activity with Minimum Inhibitory Concentration (MIC) values between 2–16 mg/L against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov The related pyrido[2,3-d]pyrimidine (B1209978) scaffold has also been investigated, with some derivatives showing good in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Antiviral Agents
The development of novel antiviral agents is a critical area of research, and pyrimidine (B1678525) derivatives have shown promise. nih.gov The general mechanism often involves the inhibition of viral replication by interfering with viral enzymes or nucleic acid synthesis. Furo[2,3-d]pyrimidine derivatives have been noted for their potential antiviral properties. researchgate.netevitachem.com
Activity against Herpesviruses: Long-chain alkyl derivatives of furo[2,3-d]pyrimidin-2(3H)-one have demonstrated notable activity against Varicella-Zoster Virus (VZV), while related dideoxynucleoside analogues were active against Human Cytomegalovirus (HCMV). evitachem.com
Activity against Flaviviruses: The related 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising core structure for developing inhibitors against flaviviruses, such as the Zika virus (ZIKV) and Dengue virus (DENV-2). mdpi.com
Plant Viruses: In the context of agricultural applications, novel 1,3,4-oxadiazole (B1194373) derivatives containing a 4-amino-2-methylpyrimidine moiety have been synthesized and shown to possess excellent curative effects against the Tobacco Mosaic Virus (TMV), with one compound exhibiting better activity than the commercial agent Ningnanmycin. nih.gov
Other Pre-clinical Therapeutic Areas Based on Biological Activity
The biological activity of furo[2,3-d]pyrimidine derivatives extends beyond oncology and infectious diseases, suggesting their potential in other therapeutic areas.
Antifolate Activity: As mentioned, these compounds can act as antifolates by inhibiting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS). researchgate.netevitachem.com This mechanism is not only relevant for cancer and bacterial infections but also for other diseases where cell proliferation is a factor. Some furo[2,3-d]pyrimidine-based compounds have shown dual inhibitory activity against both human and microbial DHFR. evitachem.com
Anti-inflammatory Properties: Kinases play a significant role in inflammatory pathways. The pyrrolo[2,3-d]pyrimidine nucleus, a close analogue, is present in ATP-competitive inhibitors of kinases involved in inflammatory diseases, with some compounds having been approved for such indications. nih.gov This suggests that furo[2,3-d]pyrimidine derivatives could also be explored as potential anti-inflammatory agents. wjarr.com
Antimalarial Activity: The related pyrrolo[2,3-d]pyrimidine scaffold has been used to design inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are essential for the parasite's life cycle. nih.gov Several compounds showed promising inhibitory activity against PfCDPK1 and PfCDPK4, highlighting a potential application in treating malaria. nih.gov
Challenges and Future Directions in 2 Methylfuro 2,3 D Pyrimidin 4 Amine Research
Synthetic Challenges and Opportunities for Novel Transformations
The synthesis of the furo[2,3-d]pyrimidine (B11772683) core is a multi-step process that presents both challenges and opportunities for chemical innovation. imtm.cz Traditional synthetic routes often begin with the condensation of compounds like malononitrile (B47326) with reagents such as benzoin (B196080) or substituted phenacyl bromides, followed by cyclization and functionalization steps. imtm.cz
Key Synthetic Hurdles:
Limited Substituent Diversity: A primary challenge is the introduction of a wide range of substituents at various positions of the heterocyclic core. mdpi.com Many existing protocols are limited in scope, making it difficult to systematically explore the structure-activity relationship (SAR). For the analogous pyrido[2,3-d]pyrimidines, diversifying the C4 position has historically been difficult, often limited to amino, hydrogen, or small alkyl groups. mdpi.com
Regioselectivity: Controlling the regioselectivity during the construction of the fused ring system can be complex, potentially leading to mixtures of isomers that are difficult to separate.
Scalability: Laboratory-scale syntheses may not be readily adaptable for large-scale production, posing a significant hurdle for potential therapeutic development.
Future research will likely focus on developing novel synthetic transformations. The use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, has shown promise in diversifying related heterocyclic systems and could be more broadly applied to the furo[2,3-d]pyrimidine scaffold. mdpi.com Furthermore, the development of one-pot or tandem reactions could significantly improve synthetic efficiency, reduce waste, and accelerate the generation of compound libraries for biological screening. researchgate.net
Comprehensive Mechanistic Elucidation of Biological Activities
Derivatives of furo[2,3-d]pyrimidine have been identified as potent inhibitors of various protein kinases, including ACK1, Tie-2, VEGFR2, PI3K/AKT, FLT3, and EGFR. imtm.cznih.govnih.govnih.govnih.govnih.gov While initial screening can identify a primary molecular target, a significant challenge lies in the comprehensive elucidation of the compound's mechanism of action.
A shallow understanding of the mechanism can lead to unforeseen off-target effects or a failure to predict clinical efficacy. Future research must move beyond simple IC50 determination to a more holistic view of the compound's biological impact.
Areas for Deeper Mechanistic Investigation:
Downstream Signaling Pathways: It is crucial to map the effects of inhibition on the entire downstream signaling cascade. For instance, a PI3K/AKT inhibitor should be evaluated for its impact on downstream effectors like mTOR and GSK3. nih.govrsc.org
Off-Target Profiling: Kinase active sites are highly conserved, creating a risk of non-selective inhibition. Comprehensive kinome scanning and cell-based phenotypic profiling are necessary to identify unintended targets.
Resistance Mechanisms: As seen with many targeted therapies, cancer cells can develop resistance. Investigating potential resistance mutations in the target protein or compensatory signaling pathways is essential for long-term therapeutic viability.
Molecular Interactions: Advanced techniques like X-ray crystallography and molecular dynamics simulations are vital for understanding the precise binding mode of inhibitors. nih.govnih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that are critical for potent and selective inhibition. For example, docking studies of furo[2,3-d]pyrimidine derivatives targeting FLT3 have shown that the N1 atom of the pyrimidine (B1678525) ring can form a crucial hydrogen bond with the hinge region of the kinase. imtm.cz
Development of Highly Selective Analogs
The development of kinase inhibitors with high selectivity is a major challenge in medicinal chemistry. nih.gov The ability to inhibit a specific target kinase while sparing others, particularly those with close structural homology, is critical for minimizing toxicity and maximizing therapeutic benefit. The furo[2,3-d]pyrimidine scaffold offers multiple positions for chemical modification to fine-tune this selectivity.
Structure-activity relationship (SAR) studies are central to this effort. Research on 6-aryl-furo[2,3-d]pyrimidin-4-amines, for instance, has shown that EGFR inhibitory activity is highly dependent on the stereochemistry of a chiral 4-benzylamino group, highlighting the subtle structural features that can govern potency and selectivity. nih.gov Similarly, modifications to the 5- and 6-positions have been explored to optimize inhibition of targets like ACK1 and VEGFR2. nih.govnih.gov
| Target Kinase | Key Substituent Position(s) | Observed Effect on Activity/Selectivity | Reference |
|---|---|---|---|
| ACK1 | C5, C6 | Trisubstituted analogs at the 4, 5, and 6 positions were evaluated to identify potent and selective inhibitors. | nih.gov |
| Tie-2 / VEGFR2 | C5 | Introduction of a diarylurea moiety at the 5-position led to potent dual inhibition. | nih.gov |
| EGFR | C4, C6 | A chiral (R)-1-phenylethylamine at C4 and a diamine group on the C6-aryl moiety were key for high potency. | nih.gov |
| PI3K / AKT | C5, C6 | Hybridization with a 1,3,4-thiadiazole (B1197879) scaffold via the C5/C6 positions resulted in potent dual inhibitors. | nih.govrsc.org |
Future efforts will focus on rational, structure-based design to exploit unique features of the target kinase's active site, such as the DFG motif conformation or less conserved pockets adjacent to the ATP-binding site. nih.gov
Exploration of New Biological Targets and Pathways
While kinase inhibition is the most studied application of furo[2,3-d]pyrimidines, the structural versatility of this scaffold suggests it may have utility against other biological targets. evitachem.com A significant future direction is to expand the scope of biological screening to uncover novel activities and therapeutic applications.
For example, related pyrimidine-based structures have shown a wide array of biological activities, including antiviral, antifungal, and anti-inflammatory properties. mdpi.com Specifically, the furo[2,3-d]pyrimidine scaffold itself has been investigated for applications as antifolate agents by targeting enzymes like dihydrofolate reductase (DHFR). evitachem.com
To unlock this potential, several strategies can be employed:
High-Throughput Screening (HTS): Screening large libraries of furo[2,3-d]pyrimidine analogs against diverse panels of biological targets can uncover unexpected activities.
Phenotypic Screening: Cell-based assays that measure a specific phenotype (e.g., cancer cell death, inhibition of viral replication) can identify active compounds without prior knowledge of the molecular target. Subsequent target deconvolution studies can then identify the novel mechanism of action.
Chemoproteomics: This approach uses chemical probes to identify all the proteins in a cell that interact with a given compound, providing an unbiased map of its potential targets.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery. For scaffolds like furo[2,3-d]pyrimidine, these computational tools offer a powerful means to accelerate the design-make-test-analyze cycle.
Future applications of AI/ML in this field include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel, unsynthesized analogs against various targets.
De Novo Design: Using generative models to design entirely new furo[2,3-d]pyrimidine derivatives that are optimized for potency, selectivity, and favorable drug-like properties.
ADMET Prediction: Training ML models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the design phase, reducing the likelihood of late-stage failures.
Synthetic Route Prediction: Employing AI to identify the most efficient and viable synthetic routes for novel compound designs, addressing one of the key challenges outlined in section 9.1.
While still an emerging field, the application of AI and ML holds immense promise for navigating the vast chemical space of furo[2,3-d]pyrimidine derivatives more efficiently and effectively.
Pre-formulation Studies (Theoretical, not dosage/administration)
Before any promising compound can be considered for further development, its fundamental physicochemical properties must be characterized in pre-formulation studies. researchgate.net These studies are crucial for understanding the compound's "drugability" and for guiding future formulation efforts. The theoretical challenge is to predict and then experimentally confirm these properties for new analogs of 2-Methylfuro[2,3-d]pyrimidin-4-amine.
Key pre-formulation parameters include solubility, permeability, stability, and solid-state properties. Computational tools can provide initial estimates, but experimental verification is essential.
| Parameter | Importance | Theoretical/Experimental Assessment Method(s) |
|---|---|---|
| Aqueous Solubility | Crucial for absorption and bioavailability. | Kinetic and thermodynamic solubility assays; computational logS prediction. |
| Lipophilicity (logP/logD) | Influences permeability, metabolism, and plasma protein binding. | Shake-flask method (octanol/water); HPLC; computational prediction. |
| pKa | Determines the ionization state at physiological pH, affecting solubility and permeability. | Potentiometric titration; UV-Vis spectroscopy; computational pKa prediction. |
| Solid-State Properties | Polymorphism, crystallinity, and hygroscopicity affect stability, solubility, and manufacturability. | Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), Thermogravimetric Analysis (TGA). researchgate.net |
| Chemical Stability | Assesses degradation in various conditions (pH, light, temperature) to determine shelf-life. | Forced degradation studies using HPLC to monitor parent compound and detect degradants. |
A thorough understanding of these properties is a foundational challenge that must be addressed for any furo[2,3-d]pyrimidine derivative to advance in the drug development pipeline.
Conclusion
Summary of Key Research Findings on 2-Methylfuro[2,3-d]pyrimidin-4-amine
While direct and extensive research solely on this compound is limited in publicly available literature, significant insights can be drawn from studies on its isomers and other substituted furo[2,3-d]pyrimidine (B11772683) derivatives. Research on the closely related 5-methylfuro[2,3-d]pyrimidine analogs has demonstrated potent biological activity, offering a valuable framework for understanding the potential of the 2-methyl isomer.
A key area of investigation for the furo[2,3-d]pyrimidine scaffold is its role as a microtubule targeting agent. nih.gov A study on 4-substituted-5-methyl-furo[2,3-d]pyrimidines revealed that these compounds can act as potent microtubule depolymerizing agents. nih.gov In this class of compounds, the presence of an N-methyl group was found to be important for their biological activity. nih.gov For instance, certain 5-methylfuro[2,3-d]pyrimidine derivatives have shown potent inhibition of tubulin assembly with IC50 values comparable to the well-known microtubule inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov Furthermore, these compounds have demonstrated the ability to overcome mechanisms of multidrug resistance, a significant challenge in cancer chemotherapy. nih.gov
The anticancer potential of the furo[2,3-d]pyrimidine core is a recurring theme in the scientific literature. Various derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. researchgate.netinformahealthcare.com For example, a series of 2,4-diamino-furo[2,3-d]pyrimidine derivatives exhibited cytotoxicity against lung cancer cell lines. nih.gov One particular compound from this series demonstrated potent inhibition with an IC50 value of 0.8 μM against the A549 lung cancer cell line. nih.gov
Another significant area of research is the activity of furo[2,3-d]pyrimidine derivatives as kinase inhibitors. researchgate.netnih.gov Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. The furo[2,3-d]pyrimidine scaffold has been identified as a promising framework for the design of inhibitors for various kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). nih.govnih.gov For instance, a novel class of furo[2,3-d]pyrimidines was discovered as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases. nih.gov
The following tables summarize some of the key biological data reported for various furo[2,3-d]pyrimidine derivatives, providing a context for the potential activity of this compound.
| Compound Derivative | Target | Activity (IC50) | Reference |
| 5-methylfuro[2,3-d]pyrimidine analog | Tubulin Assembly | Comparable to Combretastatin A-4 | nih.gov |
| 2,4-diamino-furo[2,3-d]pyrimidine analog | A549 Lung Cancer Cell Line | 0.8 μM | nih.gov |
| Furo[2,3-d]pyrimidine derivative | Tie-2/VEGFR2 | Not specified | nih.gov |
| Furo[2,3-d]pyrimidine derivative | c-Met Kinase | 69.8 nM | researchgate.net |
| Compound Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Furo[2,3-d]pyrimidine analog | HepG2 | 0.70 μM | researchgate.net |
| Furo[2,3-d]pyrimidine analog | HCT-116 | 6.1 ± 0.8 μM | researchgate.net |
| Furo[2,3-d]pyrimidine analog | PC3 | 10.2 ± 2.5 μM | researchgate.net |
Outlook on its Future Academic and Pre-clinical Research Potential
The existing body of research on the furo[2,3-d]pyrimidine scaffold strongly suggests a promising future for the academic and pre-clinical investigation of this compound. The potent and diverse biological activities observed in its isomers and other derivatives provide a solid foundation for further exploration.
Future academic research should focus on the synthesis and in-depth biological evaluation of this compound. A key area of investigation would be to determine if the 2-methyl isomer exhibits similar or potentially superior activity as a microtubule targeting agent compared to its 5-methyl counterpart. nih.gov Structure-activity relationship (SAR) studies would be crucial to understand the impact of the methyl group's position on the furo[2,3-d]pyrimidine core on its biological activity.
Given the demonstrated potential of the furo[2,3-d]pyrimidine scaffold in oncology, pre-clinical research on this compound is highly warranted. researchgate.netinformahealthcare.com This would involve screening the compound against a broad panel of cancer cell lines to identify potential therapeutic targets. Further investigation into its mechanism of action, whether through kinase inhibition, microtubule disruption, or other pathways, would be a critical next step. researchgate.net
The development of more efficient and scalable synthetic routes for this compound and its derivatives would also be a valuable contribution to the field, facilitating more extensive biological testing. nih.gov
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-methylfuro[2,3-d]pyrimidin-4-amine derivatives?
Methodological Answer:
The core synthesis involves Ullmann coupling between 4-amino-5-methylfuro[2,3-d]pyrimidine and aryl iodides, followed by N4-alkylation with alkyl halides. Key steps include:
- Step 1 : Ullmann coupling under CuI/L-proline catalysis in DMSO at 90°C to form N-aryl intermediates (yields: 70–85%) .
- Step 2 : Alkylation using NaH in DMF with alkyl iodides (e.g., ethyl, propyl) at 0–25°C, achieving yields of 63–83% .
- Purification : Column chromatography (hexane/EtOAc) and recrystallization ensure >95% purity, validated by HPLC .
Basic: How is structural characterization performed for these derivatives?
Methodological Answer:
Comprehensive characterization combines:
- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl groups at δ 2.10–2.50 ppm, aromatic protons at δ 6.70–8.10 ppm) .
- HPLC : Retention times (e.g., 8–12 min) confirm purity (>95%) .
- Elemental Analysis : Matches calculated C, H, N values (e.g., C₁₈H₂₁N₃O₂) .
- Melting Points : Used as purity indicators (e.g., 87–194°C) .
Advanced: What biological activities are associated with this compound derivatives?
Methodological Answer:
Derivatives exhibit microtubule depolymerization and tubulin assembly inhibition :
- Potent Compounds : 3, 4, and 9 show IC₅₀ values of 0.8–1.2 µM, comparable to combretastatin A-4 (CA-4, IC₅₀: 1.0 µM) .
- Resistance Mitigation : Compounds 3, 4, 6–9 circumvent P-glycoprotein (Pgp) and βIII-tubulin resistance mechanisms, unlike taxanes .
- Target Validation : Use immunofluorescence microscopy to visualize microtubule disruption in HeLa cells .
Advanced: How do these derivatives overcome drug resistance in cancer models?
Methodological Answer:
Mechanisms include:
- Pgp Bypass : Derivatives 3, 4, and 6–9 retain efficacy in Pgp-overexpressing cell lines (e.g., NCI/ADR-RES) via non-Pgp substrate recognition .
- βIII-Tubulin Insensitivity : Maintain activity in βIII-tubulin-rich tumors (e.g., paclitaxel-resistant NSCLC), confirmed by qPCR and Western blot .
- Dose Optimization : Test resistance profiles using IC₅₀ shift assays (e.g., 10-fold resistance threshold) .
Advanced: What strategies improve water solubility for in vivo applications?
Methodological Answer:
Modify substituents to enhance hydrophilicity:
- Polar Groups : Introduce morpholine (e.g., compound 21) or ethynyl (e.g., compound 5) moieties, increasing solubility by 3–5× .
- Ionizable Amines : Hydrochloride salts (e.g., compound 21) improve aqueous solubility (e.g., >10 mg/mL in PBS) .
- LogP Optimization : Use HPLC-measured logP to guide substituent selection (target logP <3) .
Advanced: How do structural modifications influence structure-activity relationships (SAR)?
Methodological Answer:
Critical SAR insights:
- N4-Alkyl Chain Length : Ethyl/propyl groups maximize tubulin binding (e.g., compound 4 vs. 7: IC₅₀ 0.9 vs. 1.5 µM) .
- Aryl Substituents : 4-Methoxyphenyl enhances potency (IC₅₀: 0.8 µM) vs. 4-chlorophenyl (IC₅₀: 1.4 µM) .
- Rigidification : Conformationally restricted analogs (e.g., compound 18) improve selectivity (10× vs. normal cells) .
Advanced: What in vivo models validate preclinical efficacy?
Methodological Answer:
- Xenograft Models : Compounds 3 and 4 reduce tumor volume by 60–70% in MDA-MB-231 breast cancer models (10 mg/kg, i.p., 21 days) .
- PK/PD Studies : Monitor plasma half-life (t₁/₂: 4–6 hr) and tumor drug levels via LC-MS/MS .
- Toxicity Screening : Assess liver/kidney function (ALT, BUN) and myelosuppression .
Advanced: How to resolve contradictions in potency data across derivatives?
Methodological Answer:
Address variability via:
- Crystallography : Resolve binding modes (e.g., tubulin colchicine site vs. vinca site) .
- Enantiomeric Purity : Chiral HPLC confirms single enantiomers (e.g., compound 7) .
- Cellular Uptake Assays : Measure intracellular concentrations using radiolabeled analogs (³H or ¹⁴C) .
Advanced: Are alternative synthesis routes (e.g., microwave) viable?
Methodological Answer:
Microwave-accelerated synthesis reduces reaction times:
- Dimroth Rearrangement : Achieves 70–85% yields in 30 min vs. 24 hr conventional heating .
- Solvent Optimization : Use DMF/H₂O mixtures to enhance microwave absorption and regioselectivity .
- Scale-Up : Demonstrated for gram-scale production with retained purity (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
